molecular formula C8H12N2O2 B1296124 2,4-Diethoxypyrimidine CAS No. 20461-60-3

2,4-Diethoxypyrimidine

Cat. No.: B1296124
CAS No.: 20461-60-3
M. Wt: 168.19 g/mol
InChI Key: REZCUNDZKVUACL-UHFFFAOYSA-N
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Description

2,4-Diethoxypyrimidine is an organic compound with the chemical formula C10H14N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethoxypyrimidine typically involves the reaction of ethyl orthoformate with urea under acidic conditions. The process can be summarized as follows:

    Condensation Reaction: Ethyl orthoformate reacts with urea in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 100-150°C) to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethoxypyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ethoxy groups can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide at moderate temperatures (50-100°C).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Oxidized pyrimidine derivatives with hydroxyl or carbonyl groups.

    Reduction: Dihydropyrimidine derivatives with reduced double bonds.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including 2,4-diethoxypyrimidine. Research indicates that certain substituted pyrimidines can inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. For instance, compounds structurally related to this compound have demonstrated significant in vitro COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .

Table 1: Inhibition Potency of Pyrimidine Derivatives Against COX-2

CompoundIC50 (µmol)Reference
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

The structure-activity relationship (SAR) studies suggest that electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity, making derivatives like this compound promising candidates for further development .

Anticancer Activity

Pyrimidine derivatives have also been investigated for their anticancer properties. Studies have shown that certain derivatives exhibit antiproliferative effects against various cancer cell lines, including HeLa cervical cancer cells. For example, modifications at the C-6 position of the pyrimidine ring have been linked to increased activity against these cell lines .

Table 2: Antiproliferative Activity of Pyrimidine Derivatives

CompoundActivity (µM)Cell LineReference
Compound C0.3HeLa
Compound DNot ActiveHeLa

The molecular docking studies of these compounds suggest that they may interact effectively with key proteins involved in cancer progression, indicating a potential for therapeutic applications .

Synthesis of Pyrimidine Derivatives

The synthesis of this compound and its analogs has been achieved through various methodologies, including multicomponent reactions and microwave-assisted synthesis techniques. These methods allow for the rapid generation of diverse pyrimidine scaffolds that can be screened for biological activity .

Table 3: Synthetic Strategies for Pyrimidine Derivatives

MethodologyDescriptionReference
Multicomponent ReactionEfficient synthesis involving multiple reactants
Microwave-Assisted SynthesisAccelerated reaction times and improved yields

Case Study: Inhibition of Cancer Cell Growth

A study explored the effects of a series of pyrimidine derivatives on the growth of HeLa cells. The results indicated that specific substitutions on the pyrimidine ring led to enhanced cytotoxicity, with some compounds showing over tenfold greater potency than standard chemotherapeutics .

Case Study: Anti-inflammatory Activity Assessment

In another investigation, researchers evaluated the anti-inflammatory potential of various pyrimidine derivatives using carrageenan-induced paw edema models in rats. The findings demonstrated that several compounds exhibited significant reductions in inflammation markers compared to controls, reinforcing the therapeutic promise of this chemical class .

Mechanism of Action

The mechanism of action of 2,4-Diethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxypyrimidine: Similar structure but with methoxy groups instead of ethoxy groups.

    2,4-Diaminopyrimidine: Contains amino groups instead of ethoxy groups.

    2,4-Dichloropyrimidine: Contains chlorine atoms instead of ethoxy groups.

Uniqueness

2,4-Diethoxypyrimidine is unique due to its ethoxy substituents, which confer specific chemical and physical properties, such as solubility and reactivity, making it suitable for particular applications in synthesis and research.

Biological Activity

2,4-Diethoxypyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring with ethoxy groups at the 2 and 4 positions. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of pyrimidine derivatives, including this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : Research indicates that compounds like this compound may function as antimetabolites, disrupting nucleotide synthesis and leading to cell cycle arrest and apoptosis. Specifically, they can induce G2/M phase arrest in cancer cells .
  • Case Studies : In vitro studies have demonstrated that derivatives of pyrimidines can exhibit IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For instance, related compounds showed IC50 values between 4.24 µM and 10 µM, indicating substantial cytotoxicity .
CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa4.24G2/M arrest
Related Compound AA5493.36Apoptosis induction
Related Compound BMCF-72.0Antimetabolic

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against various pathogens.

  • Antibacterial Effects : Studies have shown that pyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of specific substituents on the pyrimidine ring enhances antibacterial efficacy .
  • Case Studies : In one study, several pyrimidine derivatives were tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations lower than those required for standard antibiotics .
CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli75
Related Compound CS. aureus50

Structure-Activity Relationship (SAR)

The biological activity of pyrimidines is heavily influenced by their substituents:

  • Substituent Effects : The introduction of ethoxy groups at positions 2 and 4 has been shown to enhance solubility and bioavailability while maintaining or improving antiproliferative activity compared to unsubstituted analogs .
  • Comparative Analysis : Compounds with halogen substitutions often exhibit increased potency due to enhanced interactions with target enzymes or receptors involved in cell proliferation pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Diethoxypyrimidine, and how can reaction efficiency be optimized?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2,4-dichloropyrimidine with sodium ethoxide (NaOEt) in ethanol under reflux. Key parameters to optimize include:

  • Molar ratio : A 2:1 excess of NaOEt ensures complete substitution of both chlorine atoms.
  • Temperature : Reflux at ~80°C for 6–8 hours maximizes yield.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol can isolate the product.
    Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or GC-MS. For scalability, consider continuous flow synthesis to enhance reproducibility .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm ethoxy group substitution patterns (e.g., δ ~1.3–1.5 ppm for CH3_3 and δ ~4.3–4.5 ppm for OCH2_2 in 1^1H NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C8_8H12_{12}N2_2O2_2; theoretical m/z 168.0899).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
  • X-ray Crystallography : For structural elucidation, single crystals grown in ethanol/dichloromethane mixtures provide definitive confirmation of the diethoxy configuration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Engineering Controls : Use fume hoods for synthesis and handling to minimize inhalation risks.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection (N95 masks) is advised during powder handling.
  • Waste Management : Collect organic waste separately and neutralize with activated charcoal before disposal via licensed hazardous waste services.
  • Storage : Store in amber glass containers under inert gas (N2_2) at 4°C to prevent degradation. Regularly update safety data sheets (SDS) .

Advanced Research Questions

Q. How can researchers address contradictory data in this compound stability studies under varying pH conditions?

Methodological Answer: Contradictions in stability data often arise from:

  • Sample Contamination : Use HPLC-grade solvents and degas buffers to avoid artifacts.
  • Analytical Variability : Standardize protocols (e.g., fixed UV wavelength, column temperature).
  • pH-Dependent Degradation : Conduct accelerated stability studies at pH 2–12 (37°C, 14 days). Quantify degradation products via LC-MS and apply Arrhenius kinetics to predict shelf life.
  • Matrix Effects : For biological studies, use isotopically labeled internal standards (e.g., 13^{13}C-2,4-Diethoxypyrimidine) to correct for ion suppression in mass spectrometry .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The ethoxy groups act as electron-donating substituents, activating the pyrimidine ring toward electrophilic aromatic substitution (EAS) or Suzuki-Miyaura coupling. Key considerations:

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in DMF at 100°C facilitates coupling with aryl boronic acids.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
  • Kinetic Studies : Use in situ IR spectroscopy to monitor reaction progress and DFT calculations to model transition states. Reported rate constants (e.g., 1.400 × 109^9 M1^{-1}s1^{-1} for specific transient reactions) provide benchmarks for mechanistic validation .

Q. How can this compound serve as a precursor in medicinal chemistry applications?

Methodological Answer:

  • Scaffold Functionalization : Ethoxy groups are readily hydrolyzed to hydroxyl groups under acidic conditions, enabling synthesis of 2,4-dihydroxypyrimidine derivatives for kinase inhibition studies.
  • Heterocycle Synthesis : React with hydrazine to form pyrazolo[3,4-d]pyrimidines, a class of adenosine receptor ligands.
  • Biological Screening : Use SPR (surface plasmon resonance) assays to evaluate binding affinity to therapeutic targets (e.g., EGFR kinase). Compare IC50_{50} values with structurally related compounds (e.g., 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diamine) to establish structure-activity relationships (SAR) .

Properties

IUPAC Name

2,4-diethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-11-7-5-6-9-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZCUNDZKVUACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942636
Record name 2,4-Diethoxypyrimidinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20461-60-3
Record name NSC 13689
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20461-60-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diethoxypyrimidinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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